3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with dichloro and thiazole groups
Mechanism of Action
Target of Action
The primary target of 3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide is URAT1, a urate transporter . URAT1 is a key player in the reabsorption of uric acid in the kidneys .
Mode of Action
This compound acts as a selective inhibitor of URAT1 . It binds to URAT1 and inhibits the reabsorption of uric acid, leading to an increase in the excretion of uric acid in the urine .
Biochemical Pathways
The action of this compound affects the uric acid reabsorption pathway in the kidneys . By inhibiting URAT1, it disrupts the reabsorption of uric acid, leading to a decrease in serum uric acid levels .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by its selective inhibition of URAT1 . Its effectiveness increases as the plasma uric acid level decreases . It is expected to be more effective in inhibiting uric acid reabsorption than traditional uric acid-lowering drugs .
Result of Action
The molecular and cellular effects of the action of this compound result in a decrease in serum uric acid levels . This is achieved by increasing the excretion of uric acid in the urine .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to exhibit various biological activities . For instance, benzodioxin derivatives have been reported to show antitumoral and anticonvulsive activities . Thiazole derivatives are known to possess antibacterial, antimycobacterial, and anti-inflammatory properties .
Cellular Effects
Based on its structural similarity to other bioactive compounds, it may influence cell function by interacting with various cell signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is possible that the compound interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents like ethanol or dioxane, and bases such as sodium carbonate .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the chlorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide: shares structural similarities with other benzamide derivatives and thiazole-containing compounds.
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Benzodioxin derivatives: Often explored for their potential in medicinal chemistry due to their unique structural features.
Uniqueness
The uniqueness of this compound lies in its combined structural motifs, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development .
Properties
IUPAC Name |
3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O3S/c19-12-5-11(6-13(20)8-12)17(23)22-18-21-14(9-26-18)10-1-2-15-16(7-10)25-4-3-24-15/h1-2,5-9H,3-4H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVGCSVRTOLDCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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